molecular formula C15H20N2O3 B13784147 Tert-butyl 3-amino-2-oxo-4,5-dihydro-3H-1-benzazepine-1-carboxylate

Tert-butyl 3-amino-2-oxo-4,5-dihydro-3H-1-benzazepine-1-carboxylate

Cat. No.: B13784147
M. Wt: 276.33 g/mol
InChI Key: NXNBNRIAPCKSDV-UHFFFAOYSA-N
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Description

3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ter-butyl ester: is a chemical compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting cardiovascular diseases. The compound’s structure includes a benzazepine ring, which is a common motif in many bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ter-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 1H-1-Benzazepine-1-acetic acid.

    Protection: The carboxylic acid group is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.

    Cyclization: The formation of the tetrahydro-2-oxo-1H-1-benzazepine ring is accomplished through cyclization reactions under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated control systems: To maintain precise reaction conditions such as temperature, pressure, and pH.

    Purification techniques: Including crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted benzazepine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate: Used in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.

    Receptor Binding: Binds to receptors in biological systems, modulating their activity.

Medicine:

    Cardiovascular Drugs: Serves as a precursor in the synthesis of antihypertensive agents.

    Anti-inflammatory Agents: Used in the development of anti-inflammatory drugs.

Industry:

    Pharmaceutical Manufacturing: Integral in the production of various pharmaceutical compounds.

    Chemical Synthesis: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets include the active site of ACE, where the compound binds and prevents substrate access.

Comparison with Similar Compounds

    Benazepril: Another ACE inhibitor with a similar benzazepine structure.

    Lisinopril: An ACE inhibitor with a different core structure but similar pharmacological effects.

    Enalapril: A widely used ACE inhibitor with a distinct chemical structure.

Uniqueness:

    Structural Features: The presence of the tert-butyl ester group provides unique steric and electronic properties.

    Pharmacokinetics: The compound may exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles compared to other ACE inhibitors.

    Binding Affinity: The specific interactions with the ACE active site may result in varying degrees of inhibition potency.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 3-amino-2-oxo-4,5-dihydro-3H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-7-5-4-6-10(12)8-9-11(16)13(17)18/h4-7,11H,8-9,16H2,1-3H3

InChI Key

NXNBNRIAPCKSDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2CCC(C1=O)N

Origin of Product

United States

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